N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(4-tert-butylphenoxy)acetamide]
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Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds such as 4-tert-butylphenol and 2-(4-tert-butylphenoxy)acetic acid.
Coupling Reactions: These intermediates undergo coupling reactions with other aromatic compounds, often facilitated by catalysts such as palladium or copper.
Amidation: The final step involves amidation, where the acetamide group is introduced to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and copper catalysts are often employed in coupling and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its biological activity.
Uniqueness
2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C40H42N4O4 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-[2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C40H42N4O4/c1-39(2,3)30-11-19-34(20-12-30)47-25-36(45)43-32-15-7-27(8-16-32)29-23-41-38(42-24-29)28-9-17-33(18-10-28)44-37(46)26-48-35-21-13-31(14-22-35)40(4,5)6/h7-24H,25-26H2,1-6H3,(H,43,45)(H,44,46) |
InChI Key |
UOPQQJHTVDKGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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